molecular formula C8H13N3O3 B2805634 Ethyl 4-azidooxane-2-carboxylate CAS No. 2387138-41-0

Ethyl 4-azidooxane-2-carboxylate

Cat. No.: B2805634
CAS No.: 2387138-41-0
M. Wt: 199.21
InChI Key: BKXFWKSXXKZOTP-UHFFFAOYSA-N
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Description

Ethyl 4-azidooxane-2-carboxylate is a useful research compound. Its molecular formula is C8H13N3O3 and its molecular weight is 199.21. The purity is usually 95%.
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Scientific Research Applications

1. Chemical Reaction Pathways

Ethyl 4-azidooxane-2-carboxylate has been involved in studies exploring non-synchronous chemical reaction pathways. For example, in a study by MacorJohn, Kuipers, and Lachicotte (1998), a reaction involving ethyl 1,2,4-triazine-3-carboxylate demonstrated an unusual product formation pathway, showcasing the complex reactions this compound can participate in (MacorJohn et al., 1998).

2. Antimicrobial and Antioxidant Properties

This compound derivatives have been synthesized and tested for antimicrobial and antioxidant properties. A study by Raghavendra et al. (2016) demonstrated significant antibacterial and antifungal properties, as well as profound antioxidant potential in certain synthesized compounds, indicating its potential in pharmaceutical applications (Raghavendra et al., 2016).

3. Functionalized Tetrahydropyridines Synthesis

The compound has been utilized in the synthesis of functionalized tetrahydropyridines. Zhu, Lan, and Kwon (2003) reported the annulation of ethyl 2-methyl-2,3-butadienoate with N-tosylimines to form ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, showcasing its role in generating complex organic structures (Zhu et al., 2003).

4. Enzymatic Catalysis in Polymer Chemistry

In polymer chemistry, this compound derivatives have been oligomerized using enzymatic catalysis. Pang, Ritter, and Tabatabai (2003) demonstrated the oligomerization of ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate using horseradish peroxidase, contributing to advancements in polymer synthesis (Pang et al., 2003).

5. Novel Reaction Pathways and Synthesis

The compound has been involved in studies exploring novel reaction pathways and synthesis techniques. For instance, the synthesis of ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and ethyl 4-aryl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates demonstrates its versatility in creating diverse chemical structures (Goryaeva et al., 2015).

Properties

IUPAC Name

ethyl 4-azidooxane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O3/c1-2-13-8(12)7-5-6(10-11-9)3-4-14-7/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXFWKSXXKZOTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(CCO1)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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